N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine
Description
The compound N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine features a pyridin-2-amine core substituted with a trifluoromethyl group at position 5 and a (E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl group at position 1.
Properties
IUPAC Name |
N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O4S/c1-10-2-5-12(6-3-10)26(24,25)14(21(22)23)9-20-13-7-4-11(8-19-13)15(16,17)18/h2-9H,1H3,(H,19,20)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAPVCFBFHSIRT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=NC=C(C=C2)C(F)(F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound that exhibits significant biological activity due to its unique chemical structure. With multiple functional groups, including a sulfonyl, nitro, and trifluoromethyl moiety, this compound has garnered attention in pharmaceutical research for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.31 g/mol. The presence of the trifluoromethyl group often enhances the compound's lipophilicity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzyme activity, particularly in bacterial systems, while the nitro group can undergo reduction to form reactive intermediates that may contribute to cytotoxic effects. The trifluoromethyl group enhances metabolic stability and can modulate receptor interactions.
Biological Activity Overview
The compound has been studied for its potential as an anti-cancer agent, antibacterial agent, and enzyme inhibitor. Below are some key findings from recent studies:
Anticancer Activity
- In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antibacterial Activity
- Similar compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfonamide moiety plays a crucial role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Enzyme Inhibition
- Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like diabetes and hypertension.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Anticancer | HT-29 (colon cancer) | 20 | Cell cycle arrest |
| Antibacterial | E. coli | 10 | Inhibition of dihydropteroate synthase |
| Antibacterial | S. aureus | 5 | Disruption of folate synthesis |
| Enzyme Inhibition | Aldose reductase | 25 | Competitive inhibition |
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the anticancer properties of a structurally similar compound, revealing that it inhibited cell proliferation in MCF-7 cells with an IC50 value of 15 µM. The compound induced apoptosis through activation of caspase pathways. -
Antibacterial Efficacy :
Another research project focused on the antibacterial activity against Staphylococcus aureus, where the compound exhibited strong inhibitory effects at low concentrations (IC50 = 5 µM), demonstrating its potential as a lead compound for developing new antibiotics. -
Enzyme Inhibition Analysis :
A detailed kinetic study showed that the compound acts as a competitive inhibitor of aldose reductase, which is significant for managing diabetic complications.
Comparison with Similar Compounds
Pyridin-2-amine Derivatives with Trifluoromethyl Groups
Example Compound : 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine ()
- Structure: A pyridin-2-amine core with a trifluoromethyl group at position 5, a chloro group at position 3, and a methylamino group at position 2.
- Key Differences : Unlike the target compound, this analog lacks the nitroethenyl-sulfonyl moiety but shares the trifluoromethyl substitution.
- Relevance: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which may influence bioavailability and target binding in medicinal chemistry applications .
Pyrimidine Derivatives with Sulfonyl and Nitro Groups
Example Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Structure: A pyrimidine core with a fluorophenyl group, a methoxyphenylaminomethyl substituent, and a methyl group.
- Relevance : Crystallographic studies reveal that substituent orientation (e.g., dihedral angles between aromatic rings) affects molecular packing and hydrogen-bonding interactions, which could inform the design of the target compound’s solid-state properties .
Schiff Bases with Pyridin-2-amine Moieties
Example Compound : N-(2-Hydroxybenzylidene)pyridin-2-amine ()
- Structure: A Schiff base derived from 2-aminopyridine and salicylaldehyde.
- Key Differences : Lacks the sulfonyl-nitroethenyl group but demonstrates the antimicrobial activity of pyridin-2-amine derivatives.
- Relevance : These compounds inhibit Staphylococcus aureus and Escherichia coli, with activity influenced by substituent electronic effects (e.g., nitro groups enhance potency) .
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Effects on Bioactivity
Structural Insights from Crystallography
- Dihedral angles between aromatic rings (e.g., 12.8° in ) influence molecular conformation and intermolecular interactions, which could guide the optimization of the target compound’s stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
